![molecular formula C19H25NO2 B1385620 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040682-05-0](/img/structure/B1385620.png)
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Descripción general
Descripción
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline typically involves the following steps:
Benzyl Protection: The benzyl group is protected using a suitable protecting group to prevent unwanted reactions.
Isopropyl Group Addition: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction.
Methoxyethoxy Group Introduction: The methoxyethoxy group is added using a nucleophilic substitution reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as refluxing in anhydrous solvents are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline is unique in its structure and properties compared to similar compounds. Some similar compounds include:
N-[4-(2-methoxyethoxy)benzyl]aniline: Lacks the isopropyl group.
2-Isopropyl-N-benzylaniline: Lacks the methoxyethoxy group.
N-[4-(2-ethoxyethoxy)benzyl]aniline: Has a different ether group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)18-6-4-5-7-19(18)20-14-16-8-10-17(11-9-16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOWLFLDRITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


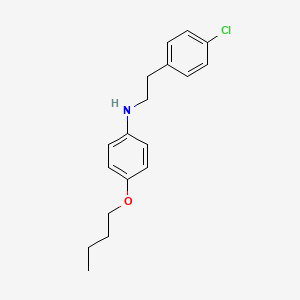
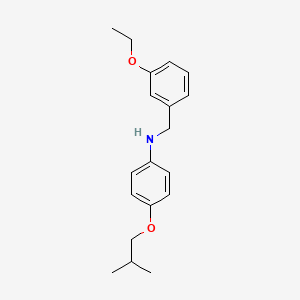
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
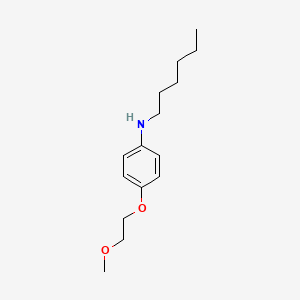
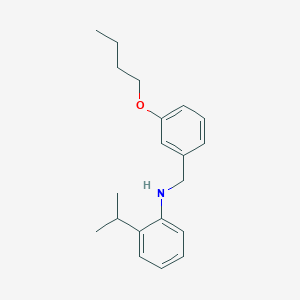
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
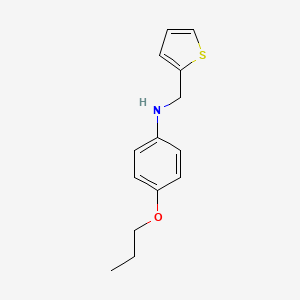
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)

![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
